3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of derivatives closely related to the specified compound, involving 1,2,4-triazole and benzotriazin-4(3H)-one structures, has been shown to possess antimicrobial activities. For instance, novel triazole derivatives exhibited moderate to good antimicrobial effects against various microorganisms, highlighting their potential as lead compounds for developing new antimicrobial agents (Bektaş et al., 2010).
Antitumor Activity
Research on 1,2,4-triazine derivatives, which share a structural motif with the compound , has shown promising antiproliferative effects against breast cancer cells. These findings suggest the potential of such derivatives in cancer therapy, particularly for compounds that incorporate piperazine and chlorophenyl groups, indicating a broad scope for the investigation of similar compounds in oncological research (Yurttaş et al., 2014).
Pharmacological Profile Similar to Trazodone
Compounds synthesized as 1- and 2-[3-[4-(X)-1-piperazinyl]-propyl]benzotriazoles have been evaluated for their trazodone-like pharmacological profiles, including antiserotonergic, antiadrenergic, and antihistaminic activities. This suggests that the structural features of the compound in focus could be explored for their potential in psychiatric and neurological disorders (Caliendo et al., 1993).
Anticoccidial Activity
Derivatives structurally similar to the specified compound have been synthesized and evaluated for their anticoccidial activity. This highlights the potential agricultural applications of such compounds in preventing and treating coccidiosis in poultry (Shibamoto & Nishimura, 1986).
Future Directions
Properties
IUPAC Name |
3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c22-16-5-3-6-17(15-16)25-11-13-26(14-12-25)20(28)9-4-10-27-21(29)18-7-1-2-8-19(18)23-24-27/h1-3,5-8,15H,4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZKPSHEKDRPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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